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Compound of Interest

Compound Name: 3,7-Dimethyloctan-3-ol

Cat. No.: B3427242 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 3,7-
dimethyloctan-3-ol, a tertiary alcohol. The document details nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols

for their acquisition. This information is crucial for the unambiguous identification,

characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 3,7-dimethyloctan-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 3,7-Dimethyloctan-3-ol (400 MHz, CDCl₃)[1]
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

1.57 m 1H H-7

1.31 m 2H H-5

1.31 m 2H H-4

1.17 s 3H C3-CH₃

1.16 m 2H H-2

~1.1-1.4 m 2H H-6

0.90 d 6H C7-(CH₃)₂

0.88 t 3H H-1

Table 2: ¹³C NMR Spectroscopic Data for 3,7-Dimethyloctan-3-ol (50.18 MHz, CDCl₃)[1]

Chemical Shift (δ) ppm Assignment

72.89 C-3

41.69 C-4

39.65 C-6

34.32 C-2

28.00 C-7

26.42 C3-CH₃

22.62 C7-CH₃

21.65 C-5

8.17 C-1

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 3,7-Dimethyloctan-3-ol (Vapor Phase)[1]
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Wavenumber (cm⁻¹) Intensity Assignment

~3600-3200 Broad O-H stretch (alcohol)

~2960-2870 Strong C-H stretch (alkane)

~1465 Medium C-H bend (alkane)

~1375 Medium C-H bend (gem-dimethyl)

~1150 Medium C-O stretch (tertiary alcohol)

Mass Spectrometry (MS)
Table 4: Key Mass Spectrometry Fragments for 3,7-Dimethyloctan-3-ol (Electron Ionization)[2]

m/z Relative Intensity (%) Assignment

59 100 [C₃H₇O]⁺

43 80 [C₃H₇]⁺

73 70 [C₄H₉O]⁺

129 60 [M-C₂H₅]⁺

41 55 [C₃H₅]⁺

55 50 [C₄H₇]⁺

70 45 [C₅H₁₀]⁺

87 40 [C₅H₁₁O]⁺

158 <5 [M]⁺ (Molecular Ion)

Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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2.1.1. Sample Preparation

Approximately 10-20 mg of 3,7-dimethyloctan-3-ol is accurately weighed and dissolved in

approximately 0.7 mL of deuterated chloroform (CDCl₃).[3]

The solution is transferred to a 5 mm NMR tube.

An internal standard, such as tetramethylsilane (TMS), can be added for precise chemical

shift referencing (δ = 0.00 ppm).[4]

2.1.2. ¹H NMR Spectroscopy

The ¹H NMR spectrum is acquired on a 400 MHz spectrometer.[5]

Standard acquisition parameters are used, including a 30° pulse width and a relaxation delay

of 1-2 seconds.

The free induction decay (FID) is processed with Fourier transformation, phasing, and

baseline correction to obtain the final spectrum.

2.1.3. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum is acquired on the same spectrometer, operating at a frequency of

100 MHz for the ¹³C nucleus.[5]

A standard proton-decoupled pulse sequence is utilized to simplify the spectrum to single

lines for each unique carbon atom.[6]

A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio,

typically requiring a longer acquisition time than ¹H NMR.[4]

Infrared (IR) Spectroscopy
2.2.1. Sample Preparation

As 3,7-dimethyloctan-3-ol is a liquid at room temperature, a neat (undiluted) sample is used.

[7] A thin film of the liquid is prepared by placing a drop of the compound between two sodium

chloride (NaCl) or potassium bromide (KBr) plates.[7][8]
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2.2.2. Data Acquisition

A background spectrum of the empty salt plates is recorded to subtract any atmospheric and

instrumental interferences.

The prepared sample is placed in the spectrometer's sample holder.

The infrared spectrum is recorded over the range of 4000-400 cm⁻¹.

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of

the liquid is placed directly onto the ATR crystal.[9] This method requires minimal sample

preparation.[10]

Mass Spectrometry (MS)
2.3.1. Sample Introduction and Ionization

A dilute solution of 3,7-dimethyloctan-3-ol in a volatile organic solvent (e.g., methanol or

dichloromethane) is prepared.

The sample is introduced into the mass spectrometer via direct injection or through a gas

chromatograph (GC-MS). For GC-MS, the sample is vaporized and separated on a capillary

column before entering the ion source.

Electron Ionization (EI) is employed, where the sample molecules are bombarded with a

high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

2.3.2. Mass Analysis and Detection

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

A detector records the abundance of each ion, generating a mass spectrum that plots

relative intensity versus m/z. The fragmentation pattern is characteristic of the molecule's

structure.

Visualization of Spectroscopic Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid

sample like 3,7-dimethyloctan-3-ol.
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Caption: General workflow for spectroscopic analysis of a liquid compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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